molecular formula C24H29N5O2 B11199565 2-(3-(dimethylamino)-4-(4-methoxyphenyl)-1H-pyrazol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone

2-(3-(dimethylamino)-4-(4-methoxyphenyl)-1H-pyrazol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone

Cat. No.: B11199565
M. Wt: 419.5 g/mol
InChI Key: YPILWYADLDDTHY-UHFFFAOYSA-N
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Description

2-[3-(DIMETHYLAMINO)-4-(4-METHOXYPHENYL)-1H-PYRAZOL-1-YL]-1-(4-PHENYLPIPERAZIN-1-YL)ETHAN-1-ONE is a complex organic compound that features a pyrazole ring substituted with dimethylamino and methoxyphenyl groups, as well as a phenylpiperazine moiety

Preparation Methods

The synthesis of 2-[3-(DIMETHYLAMINO)-4-(4-METHOXYPHENYL)-1H-PYRAZOL-1-YL]-1-(4-PHENYLPIPERAZIN-1-YL)ETHAN-1-ONE typically involves multi-step organic reactions. One common synthetic route includes the formation of the pyrazole ring through the reaction of hydrazine with an appropriate diketone, followed by the introduction of the dimethylamino and methoxyphenyl substituents. The phenylpiperazine moiety is then attached through nucleophilic substitution reactions. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to maximize yield and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. .

Scientific Research Applications

2-[3-(DIMETHYLAMINO)-4-(4-METHOXYPHENYL)-1H-PYRAZOL-1-YL]-1-(4-PHENYLPIPERAZIN-1-YL)ETHAN-1-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-(DIMETHYLAMINO)-4-(4-METHOXYPHENYL)-1H-PYRAZOL-1-YL]-1-(4-PHENYLPIPERAZIN-1-YL)ETHAN-1-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar compounds to 2-[3-(DIMETHYLAMINO)-4-(4-METHOXYPHENYL)-1H-PYRAZOL-1-YL]-1-(4-PHENYLPIPERAZIN-1-YL)ETHAN-1-ONE include other pyrazole derivatives and phenylpiperazine compounds. These compounds may share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties. For example, compounds with different substituents on the pyrazole ring may exhibit different reactivity or binding affinity to biological targets .

Properties

Molecular Formula

C24H29N5O2

Molecular Weight

419.5 g/mol

IUPAC Name

2-[3-(dimethylamino)-4-(4-methoxyphenyl)pyrazol-1-yl]-1-(4-phenylpiperazin-1-yl)ethanone

InChI

InChI=1S/C24H29N5O2/c1-26(2)24-22(19-9-11-21(31-3)12-10-19)17-29(25-24)18-23(30)28-15-13-27(14-16-28)20-7-5-4-6-8-20/h4-12,17H,13-16,18H2,1-3H3

InChI Key

YPILWYADLDDTHY-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NN(C=C1C2=CC=C(C=C2)OC)CC(=O)N3CCN(CC3)C4=CC=CC=C4

Origin of Product

United States

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